molecular formula C7H7N3OS B2477912 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1156232-02-8

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2477912
CAS No.: 1156232-02-8
M. Wt: 181.21
InChI Key: RHJYSABXBGCGSJ-UHFFFAOYSA-N
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Description

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an amine group

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of both the thiophene and oxadiazole rings contributes to its biological activity .

Industry: In materials science, the compound is explored for its electronic properties. It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the future directions for “[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine” could involve further exploration of its potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The resulting intermediate can then be reduced to introduce the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

Comparison with Similar Compounds

  • [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(Thiophen-4-yl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Uniqueness: The unique combination of the thiophene and oxadiazole rings in [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine provides distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or electronic properties are required. Compared to its analogs, this compound may offer better stability, reactivity, or biological activity .

Properties

IUPAC Name

(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYSABXBGCGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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